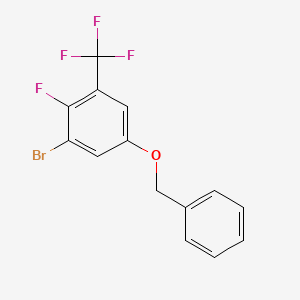

5-(Benzyloxy)-1-bromo-2-fluoro-3-(trifluoromethyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

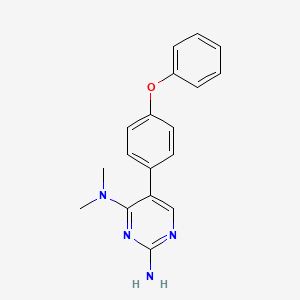

“5-(Benzyloxy)-1-bromo-2-fluoro-3-(trifluoromethyl)benzene” is a complex organic compound. It contains a benzene ring, which is a cyclic hydrocarbon, and is bonded to various functional groups including a benzyloxy group, a bromo group, a fluoro group, and a trifluoromethyl group .

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of various functional groups attached to the benzene ring. The trifluoromethyl group, for example, consists of a carbon atom bonded to three fluorine atoms . The exact 3D structure could be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The compound, like other benzene derivatives, is likely to undergo electrophilic substitution reactions . Trifluorotoluene, a related compound, is used as a synthetic intermediate in the production of pesticides and pharmaceuticals . The specific reactions that “5-(Benzyloxy)-1-bromo-2-fluoro-3-(trifluoromethyl)benzene” undergoes would depend on the reaction conditions and other reactants present .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(Benzyloxy)-1-bromo-2-fluoro-3-(trifluoromethyl)benzene” would be influenced by its functional groups. For example, the trifluoromethyl group could influence the compound’s polarity, boiling point, and reactivity . The exact properties could be determined through experimental analysis .Scientific Research Applications

Synthesis of α-Trifluoromethyl α-Amino Acids

The compound has been utilized in the synthesis of α-trifluoromethyl α-amino acids with aromatic, heteroaromatic, and ferrocenyl subunits in the side chain. A key step in this process involves a 1,3 shift of a benzyl group, demonstrating that 5-fluoro-4-trifluoromethyl-1,3-oxazole is a synthetic equivalent for Tfm-Gly. This methodology paves the way for creating α-trifluoromethyl substituted aromatic and heteroaromatic amino acids, showcasing the compound's utility in synthesizing complex amino acids for various applications (Burger et al., 2006).

Access to Organofluorine Compounds

Another research application involves its use as an intermediate for synthesizing a variety of new organofluorine compounds. The versatility of this compound is highlighted through the creation of ortho-substituted derivatives, demonstrating its role as a key intermediate in the formation of structurally diverse organofluorine entities. This application underscores the importance of such compounds in developing materials with unique properties, such as increased stability and bioactivity (Castagnetti & Schlosser, 2001).

Development of Hyperbranched Poly(arylene ether)s

Furthermore, the compound has been instrumental in the synthesis of hyperbranched poly(arylene ether)s from a new activated trifluoro B3 monomer. This approach, adopting an A2 + B3 strategy, leads to polymers with high molecular weight and excellent thermal stability. The synthesis and characterization of these materials highlight the compound's utility in the development of advanced polymers with potential applications in various industries, from electronics to pharmaceuticals (Banerjee et al., 2009).

Mechanism of Action

Safety and Hazards

As with any chemical compound, handling “5-(Benzyloxy)-1-bromo-2-fluoro-3-(trifluoromethyl)benzene” would require appropriate safety measures. It’s important to avoid dust formation, breathing in mist, gas or vapors, and contact with skin and eyes . More specific safety data would be available in the compound’s Safety Data Sheet .

properties

IUPAC Name |

1-bromo-2-fluoro-5-phenylmethoxy-3-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrF4O/c15-12-7-10(6-11(13(12)16)14(17,18)19)20-8-9-4-2-1-3-5-9/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XULLROLWKBKRDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C(=C2)Br)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrF4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-Fluorophenyl)-8-[(3-methoxyphenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.0^{2,6}.0^{11,15}]hexadeca-1(16),2,4,6,9,11(15)-hexaene](/img/structure/B2807532.png)

![(2-{[4-(Pentanoylamino)benzoyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B2807534.png)

![2-[(4-Hydroxy-5-methoxy-2-pyrimidinyl)sulfanyl]acetic acid](/img/structure/B2807537.png)

![N-(3-fluorophenyl)-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2807542.png)

![N-[2-(Furan-2-yl)-2-morpholin-4-ylethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2807543.png)

![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2807548.png)

![A-Methyl-imidazo[1,2-A]pyridine-3-methanol](/img/structure/B2807550.png)

![2-(4-ethoxyphenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2807554.png)